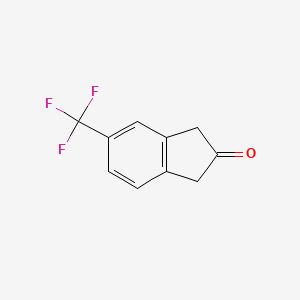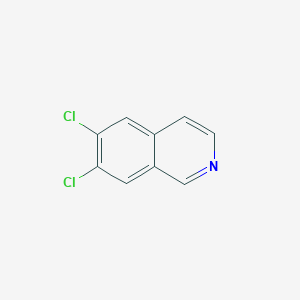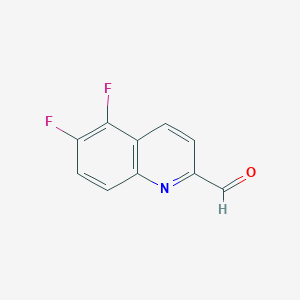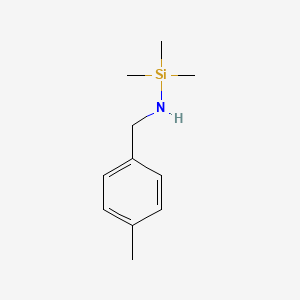
2-(Oxetan-3-yloxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yloxy)nicotinic acid is an organic compound that features a unique combination of an oxetane ring and a nicotinic acid moiety. The oxetane ring is a four-membered cyclic ether, while nicotinic acid is a form of pyridinecarboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)nicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the nicotinic acid moiety. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxetan-3-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the nicotinic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxetane ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the oxetane or nicotinic acid moieties .
Applications De Recherche Scientifique
2-(Oxetan-3-yloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential medicinal properties are being explored for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Oxetan-3-yloxy)nicotinic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The nicotinic acid moiety can interact with receptors or enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: Another derivative of pyridinecarboxylic acid, but with the carboxyl group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With the carboxyl group at the 4-position.
Uniqueness
2-(Oxetan-3-yloxy)nicotinic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other pyridinecarboxylic acid derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-(oxetan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)7-2-1-3-10-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12) |
Clé InChI |
DSQALOOIJMQJDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)


![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)




![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)


![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)
